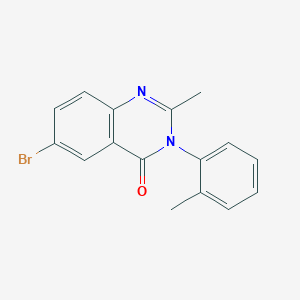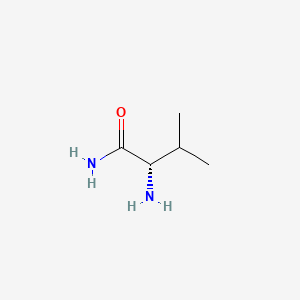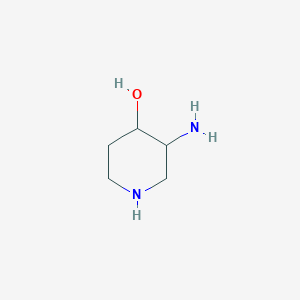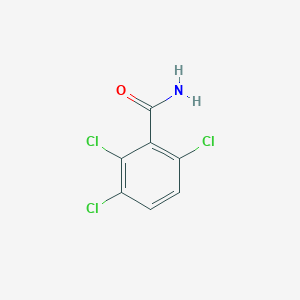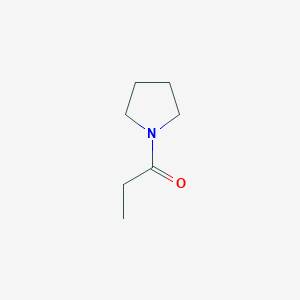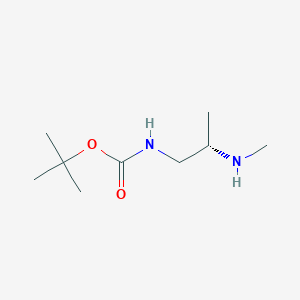
(S)-tert-Butyl (2-(methylamino)propyl)carbamate
Descripción general
Descripción
“(S)-tert-Butyl (2-(methylamino)propyl)carbamate” is a carbamate compound. Carbamates are derived from carbamic acid and cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . They are structurally and mechanistically similar to organophosphate (OP) insecticides .
Synthesis Analysis
The synthesis of carbamates involves the condensation between the exocyclic amine of guanosine nucleotide with 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride . This process furnishes the corresponding N2-modified guanosine nucleotide in moderate yield with high purity .Molecular Structure Analysis
Carbamates are N-methyl carbamates derived from a carbamic acid . They have two amino groups in their side chain: a primary (α) and a secondary (β) amino group .Chemical Reactions Analysis
Carbamates react with CO2 to form a carbamic acid . The reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds structurally similar to (S)-tert-Butyl (2-(methylamino)propyl)carbamate, have been extensively studied for their environmental presence and potential toxic effects. These antioxidants are used to prevent oxidative reactions in various products, extending their shelf life. Studies have detected SPAs in diverse environmental matrices, indicating widespread contamination and human exposure through food intake, dust ingestion, and personal care products. Toxicological evaluations suggest that some SPAs may induce hepatic toxicity, endocrine disruptions, and carcinogenic effects. There's a need for future research to develop SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Biodegradation and Fate of Fuel Additives
The biodegradation and environmental fate of fuel oxygenates like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) have been thoroughly reviewed. These compounds, related to (S)-tert-Butyl (2-(methylamino)propyl)carbamate, are used as gasoline additives to improve fuel efficiency and reduce emissions. Microorganisms capable of degrading these substances under aerobic conditions have been identified, highlighting potential pathways for environmental remediation. However, the degradation under anaerobic conditions remains less understood, necessitating further study on microbial pathways and the impact of co-contaminants S. Thornton et al. (2020).
Applications in Synthesis and Environmental Remediation
Recent research has explored the use of tert-butanesulfinamide, a compound related to (S)-tert-Butyl (2-(methylamino)propyl)carbamate, in the synthesis of N-heterocycles through sulfinimines. This method provides access to various structurally diverse compounds that are important in natural products and therapeutic applications, demonstrating the chemical versatility and potential pharmaceutical applications of such compounds R. Philip et al. (2020).
Toxicity to Freshwater Organisms
The toxicity of MTBE, a compound structurally related to (S)-tert-Butyl (2-(methylamino)propyl)carbamate, has been examined in various freshwater organisms. While MTBE is found to be toxic at higher concentrations, there is no significant evidence suggesting immediate toxicity at environmental exposure levels found in surface waters. This implies that compounds within the same chemical family may pose minimal acute risks to aquatic life under typical environmental conditions, although the potential for chronic effects warrants further investigation I. Werner et al. (2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWXOCWQZXDSB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196708 | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-(methylamino)propyl)carbamate | |
CAS RN |
454709-95-6 | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate](/img/structure/B3267501.png)
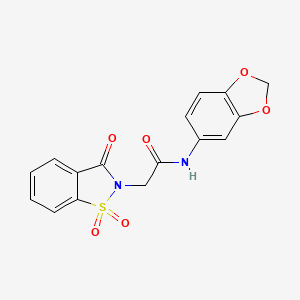
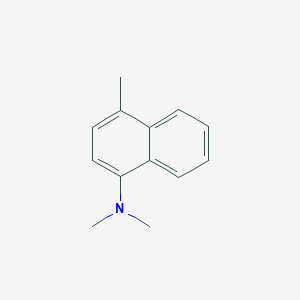
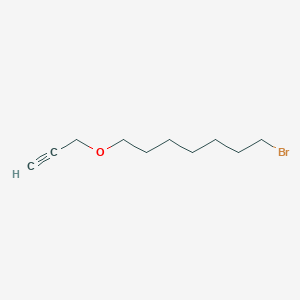
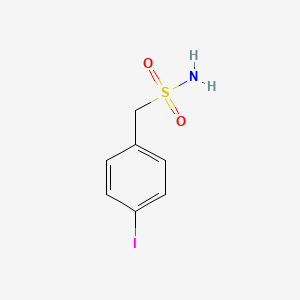
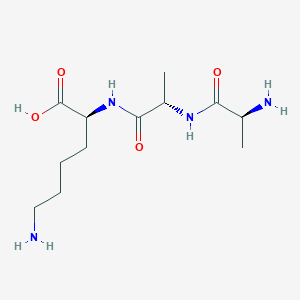

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3267555.png)
